molecular formula C9H14N6 B11899350 N8,9-diethyl-9H-purine-6,8-diamine

N8,9-diethyl-9H-purine-6,8-diamine

Cat. No.: B11899350
M. Wt: 206.25 g/mol
InChI Key: QNBDNRXFNRVSEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N8,9-Diethyl-9H-purine-6,8-diamine is a substituted purine derivative characterized by ethyl groups at the N8 and N9 positions and amine substituents at the C6 and C8 positions.

Properties

Molecular Formula

C9H14N6

Molecular Weight

206.25 g/mol

IUPAC Name

8-N,9-diethylpurine-6,8-diamine

InChI

InChI=1S/C9H14N6/c1-3-11-9-14-6-7(10)12-5-13-8(6)15(9)4-2/h5H,3-4H2,1-2H3,(H,11,14)(H2,10,12,13)

InChI Key

QNBDNRXFNRVSEU-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC2=C(N=CN=C2N1CC)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N8,9-diethyl-9H-purine-6,8-diamine typically involves the alkylation of 9H-purine-6,8-diamine with ethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the alkylation process. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale alkylation reactions using automated reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. The final product is then subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Alkylation Reactions

The nitrogen-rich purine scaffold undergoes selective alkylation at specific positions. For N8,9-diethyl-9H-purine-6,8-diamine, alkylation typically targets the remaining reactive nitrogen atoms (e.g., N1 or N3). A TBAF (tetrabutylammonium fluoride)-assisted method enables efficient N9-alkylation in purine derivatives, as demonstrated in related compounds :

Reaction Type Conditions Reagents Products Yield
N-AlkylationRoom temperature, 30 minTBAF, alkyl halidesN9-substituted purines50–88%

This method preserves the existing ethyl groups while introducing new substituents, enhancing structural diversity for pharmacological studies.

Suzuki-Miyaura Cross-Coupling

The C6 position of purines is amenable to aryl functionalization via palladium-catalyzed cross-coupling. For example, 6-chloro-8-methyl-9H-purine reacts with arylboronic acids to form C6-aryl derivatives under aqueous-phase conditions :

Reaction Type Conditions Catalyst/Base Products Yield
C6-Arylation80°C, 12 hPd(PPh₃)₄, Na₂CO₃6-Aryl-8-methylpurines70–81%

While direct data for this compound is limited, analogous reactivity is expected at C6, enabling the synthesis of biaryl analogs for target-binding studies.

Hydrolysis and Degradation

The amino and ethyl groups influence hydrolysis pathways. Under acidic conditions (e.g., 50% H₂SO₄), purine derivatives undergo selective cleavage of substituents. For instance, hydrolysis of N8-methyl analogs produces 6-aminopurine intermediates:

Reaction Type Conditions Reagents Products Yield
Acidic Hydrolysis50°C, 1 h50% H₂SO₄6-Amino-9H-purine derivatives47–63%

Ethyl groups at N8/N9 may slow hydrolysis compared to methyl analogs due to steric hindrance, though this requires experimental validation.

Acid-Base Reactivity

The amino groups at positions 6 and 8 participate in protonation-deprotonation equilibria. Computational data for N8,N8-dimethyl-9H-purine-6,8-diamine (PubChem CID 776561) show pKa values of ~4.2 (N1) and ~9.8 (N7) , suggesting similar behavior for the diethyl variant. Protonation at N1 enhances solubility in acidic media, while deprotonation at N7 facilitates nucleophilic reactions in basic conditions.

Biological Interactions

While not direct chemical reactions, enzymatic modifications are critical for its pharmacological activity. Purine derivatives inhibit kinases and polymerases via hydrogen bonding with the amino groups and π-stacking with the aromatic ring . For example:

  • Kinase Inhibition : Competes with ATP for binding pockets .

  • DNA Intercalation : Ethyl groups enhance lipophilicity, promoting membrane permeability .

Comparative Reactivity Table

A comparison with structurally similar purines highlights the impact of ethyl substitutions:

Compound Key Reactivity Unique Features
N8-Methyl-9H-purine-6,8-diamineFaster hydrolysis due to lower steric bulkMethyl group enhances metabolic stability
N8,N8-Dimethyl-9H-purine-6,8-diamineReduced N-alkylation efficiencyDimethylamino group alters electron density
This compoundSlower hydrolysis, enhanced lipophilicityEthyl groups improve cellular uptake

Scientific Research Applications

Medicinal Chemistry

N8,9-diethyl-9H-purine-6,8-diamine is primarily studied for its potential as a therapeutic agent. Its structure allows for interactions with various biological targets, particularly in the realm of cancer treatment.

  • Antitumor Activity : Research indicates that derivatives of purine compounds can inhibit the growth of cancer cells. This compound has shown promise in targeting specific kinases involved in cancer proliferation, such as the epidermal growth factor receptor (EGFR) and HER family protein kinases. In vitro studies have demonstrated that this compound exhibits significantly greater potency against certain cancer cell lines compared to established treatments like erlotinib and gefitinib .
  • Mechanism of Action : The compound's mechanism involves binding to the active sites of kinases, which are critical in signaling pathways that regulate cell growth and survival. Understanding these interactions is essential for optimizing its therapeutic potential and developing new analogs with enhanced efficacy.

Research Applications

The unique properties of this compound facilitate its use in various research applications:

  • Biochemical Studies : Due to its structural similarity to nucleobases, this compound can be utilized in studies involving DNA and RNA synthesis. It serves as a model compound for examining the effects of purine derivatives on nucleic acid metabolism.
  • Drug Development : The synthesis of this compound typically involves multi-step processes that allow for modifications to enhance biological activity. This adaptability makes it a valuable scaffold for developing novel therapeutic agents targeting proliferative diseases .

Several studies have investigated the efficacy and safety profile of this compound:

  • In Vitro Studies : Experimental results show that this compound can effectively inhibit cell proliferation in various cancer types. For instance, it has been reported to exhibit over 30-fold more potency against specific mutant forms of EGFR compared to standard treatments .
  • Toxicity Assessments : Preliminary toxicity studies indicate manageable side effects at therapeutic doses; however, further clinical trials are necessary to establish a comprehensive safety profile .

Mechanism of Action

The mechanism of action of N8,9-diethyl-9H-purine-6,8-diamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes and physiological responses. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N8,9-diethyl-9H-purine-6,8-diamine with structurally related purine derivatives, focusing on substituents, synthesis routes, physical properties, and applications:

Compound Substituents Synthetic Route Yield Key Properties Applications/Notes
This compound N8, N9: ethyl; C6, C8: NH₂ Likely via alkylation of 6,8-dichloropurine followed by diethylamine substitution (inferred from ) N/A Predicted higher lipophilicity due to ethyl groups; moderate solubility in polar solvents Potential biological activity (e.g., kinase inhibition) inferred from purine analogs
6,8-Dichloro-9-ethyl-9H-purine () N9: ethyl; C6, C8: Cl Lithiation of 6-chloro-9-ethylpurine followed by C2Cl6 treatment 74% Yellow solid; mp 90–92°C; NMR-confirmed structure Intermediate for further functionalization (e.g., amine substitution)
N2,N6-Dibenzyl-9-hexyl-9H-purine-2,6-diamine () N2, N6: benzyl; N9: hexyl Microwave-assisted substitution with benzylamine 93% White solid; mp 79–81°C; IR/NMR-confirmed NH and CH₂ groups Antibacterial/antitumor activity hypothesized based on benzyl and alkyl substituents
8,9-Dimethyl-N-phenyl-9H-purin-6-amine () N9: methyl; C8: methyl; C6: NHPh Not detailed in evidence N/A Molecular weight 239.28; CAS 96960-85-9 Structural analog for drug discovery; phenyl group may enhance DNA intercalation
N6-Methyl-9H-purine-6,8-diamine () C6: NHCH₃; C8: NH₂ Not detailed in evidence N/A Molecular weight 164.17; PubChem ID 45120986 Potential precursor for nucleotide analogs or enzyme inhibitors

Key Comparative Insights:

Steric Hindrance: Ethyl groups at N8/N9 may introduce greater steric hindrance than methyl () or hexyl (), affecting binding to biological targets like kinases or DNA .

Synthetic Accessibility :

  • Ethyl-substituted purines (e.g., ) are synthesized via lithiation and halogenation, whereas benzyl/hexyl derivatives (–3) use microwave-assisted nucleophilic substitution. This compound may require similar strategies but with diethylamine as the nucleophile.

Biological Relevance: Benzyl and phenyl substituents () are linked to antitumor activity, while alkyl chains (e.g., hexyl in ) may enhance pharmacokinetics. The diethyl variant’s dual amine groups (C6/C8) could mimic adenine derivatives, enabling interactions with enzymes like adenosine deaminase .

Biological Activity

N8,9-diethyl-9H-purine-6,8-diamine is a purine derivative that has garnered interest due to its unique structural features and biological activities. This compound is characterized by two ethyl groups attached to nitrogen atoms at positions 8 and 9 of the purine ring, with a molecular formula of C12H16N6 and a molecular weight of approximately 244.29 g/mol . The relevance of this compound in medicinal chemistry stems from its potential therapeutic applications and interactions with various biological targets.

Structural Characteristics

The structural configuration of this compound contributes significantly to its biological activity. The presence of ethyl groups enhances lipophilicity, which may improve cellular permeability compared to other purine derivatives. This property is crucial for the compound's ability to interact with biological systems effectively .

Compound Name Molecular Formula Key Features
This compoundC12H16N6Ethyl substitutions at positions 8 and 9
N8-Methyl-9H-purine-6,8-diamineC11H14N4Methyl group instead of ethyl groups
2-Amino-6-(ethylamino)-purinC7H10N4Amino group at position 2
9-(2-Deoxypentofuranosyl)-n8-methyl-9H-purineC12H17N5O4Sugar moiety attached at position 9

Biological Activities

This compound exhibits several notable biological activities:

  • Inhibition of Enzymatic Activity : The compound has been studied for its ability to inhibit human purine nucleoside phosphorylase (PNP), an enzyme involved in purine metabolism. This inhibition can affect various cellular processes and has implications in the treatment of diseases like cancer .
  • Cell Differentiation : Research indicates that this compound promotes the differentiation of mesenchymal progenitor cells into osteoblasts. This activity suggests potential applications in regenerative medicine and bone-related therapies .
  • Anticancer Potential : The compound's interaction with various kinases and its ability to modulate signaling pathways may position it as a candidate for cancer therapy. Studies have shown that purine derivatives can selectively inhibit tumor growth by targeting specific molecular pathways .

Case Studies and Research Findings

Research on this compound has yielded significant insights into its biological activity:

  • A study investigating the structure-activity relationship (SAR) of purine derivatives highlighted that modifications at positions 6 and 8 can enhance inhibitory activity against PNP . This finding emphasizes the importance of structural variations in developing effective therapeutic agents.
  • In vitro assays demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. The compound was shown to induce apoptosis in drug-resistant cell populations, suggesting its potential as a treatment option for resistant cancers .

Q & A

Q. Basic Research Focus

  • 1H/13C-NMR : Diagnostic peaks for ethyl groups (δ ~1.3–1.5 ppm for CH3, δ ~3.8–4.2 ppm for N-CH2) and aromatic protons (δ ~7.5–8.5 ppm) confirm substitution patterns. Coupling constants (e.g., J = 6–8 Hz for adjacent protons) help distinguish between regioisomers .
  • X-ray crystallography : As demonstrated for N-benzyl-9-isopropyl-9H-purin-6-amine, crystallographic data (e.g., bond lengths, torsion angles) validate the planar purine core and substituent orientation .
    Advanced Tip : Pair IR spectroscopy (e.g., N-H stretches at ~3370 cm⁻¹) with HRMS to cross-verify molecular integrity .

What biological activities are associated with N8,9-diethylpurine derivatives, and how do substituents modulate potency?

Q. Advanced Research Focus

  • Antimicrobial and antitumor potential : 6,9-Disubstituted purines exhibit activity against bacterial pathogens (e.g., Staphylococcus aureus) and tumor cells by targeting nucleotide biosynthesis pathways. Ethyl groups at N8/N9 may enhance lipophilicity, improving membrane permeability .
  • Structure-Activity Relationship (SAR) : Bulkier substituents (e.g., benzyl vs. ethyl) at N9 reduce steric hindrance for target binding, while electron-withdrawing groups at C6 increase electrophilicity, enhancing covalent interactions .
    Methodological Insight : Use in vitro assays (e.g., MIC for antimicrobial activity, IC50 for cytotoxicity) paired with molecular docking (e.g., EGFR or kinase targets) to rationalize observed bioactivity .

How do computational methods like molecular docking elucidate the mechanism of action of N8,9-diethylpurine derivatives?

Q. Advanced Research Focus

  • Docking protocols : Utilize crystal structures of target proteins (e.g., EGFR, PDB: 5X2A) to model interactions. For example, N8-phenyl-9H-purine-2,8-diamine derivatives show hydrogen bonding with Thr766 and hydrophobic interactions with Leu694 .
  • Free energy calculations : MM/GBSA or QM/MM simulations quantify binding affinities, correlating with experimental IC50 values. Ethyl groups may contribute to favorable van der Waals interactions in hydrophobic pockets.
    Validation : Cross-check docking poses with mutagenesis studies or competitive binding assays (e.g., SPR).

What analytical challenges arise in characterizing N8,9-diethylpurine derivatives, and how can they be mitigated?

Q. Advanced Research Focus

  • Regioisomer discrimination : Diethylation at N8 vs. N9 positions can produce overlapping spectral signals. Use 2D NMR (e.g., NOESY or HSQC) to resolve spatial proximity of substituents .
  • Thermodynamic stability : Differential scanning calorimetry (DSC) and TGA (from NIST data ) assess melting points and decomposition profiles, critical for formulation studies.
    Data Integration : Combine HPLC purity data (>95%) with elemental analysis to ensure batch consistency.

How can contradictions in reported biological data for purine derivatives be addressed methodologically?

Q. Advanced Research Focus

  • Standardized assays : Variability in IC50 values may stem from differences in cell lines (e.g., HeLa vs. MCF-7) or assay conditions (e.g., serum-free media vs. 10% FBS). Replicate experiments under controlled conditions (e.g., CLSI guidelines) .
  • Meta-analysis : Compare results across studies using tools like PubChem BioAssay to identify trends (e.g., ethyl substituents correlating with Gram-positive selectivity).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.